molecular formula C22H21N B11957400 N-Styryldibenzylamine CAS No. 5694-21-3

N-Styryldibenzylamine

Cat. No.: B11957400
CAS No.: 5694-21-3
M. Wt: 299.4 g/mol
InChI Key: YLABIYTVXBHXSD-UHFFFAOYSA-N
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Description

N-Styryldibenzylamine is a tertiary amine characterized by a central nitrogen atom bonded to two benzyl groups and a styryl group (a vinyl-substituted benzene). Its molecular formula is C₂₁H₂₁N, with a molecular weight of 287.4 g/mol. However, the provided evidence lacks direct data on this compound, necessitating comparative analysis with structurally similar amines (e.g., N-Nitrosodibenzylamine-d4, benzhydryl azetidinyl amines) to infer properties .

Properties

CAS No.

5694-21-3

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-dibenzyl-2-phenylethenamine

InChI

InChI=1S/C22H21N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-17H,18-19H2

InChI Key

YLABIYTVXBHXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Styryldibenzylamine can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with styrene in the presence of a catalyst. The reaction typically requires elevated temperatures and may be carried out under inert atmospheric conditions to prevent oxidation. Another method involves the use of transition metal catalysts to facilitate the coupling of styrene with dibenzylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: N-Styryldibenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Styryldibenzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Styryldibenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Hazard Profile (Based on Evidence)
N-Styryldibenzylamine C₂₁H₂₁N Benzyl (×2), Styryl 287.4 Insufficient data
N-Nitrosodibenzylamine-d4 C₁₄H₁₄N₂O Benzyl (×2), Nitroso 242.3 Not classified for health hazards; toxicology unstudied
1-Benzhydrylazetidin-3-amine C₁₈H₂₂N₂ Benzhydryl, Azetidine 266.4 No specific hazards reported; avoid inhalation
Allyldibutylamine C₁₁H₂₃N Butyl (×2), Allyl 169.3 Data unavailable

Key Findings:

Unlike 1-benzhydrylazetidin-3-amine (azetidine ring), this compound lacks heterocyclic rigidity, suggesting differences in binding affinity in pharmaceutical contexts .

Hazard Profiles: N-Nitrosodibenzylamine-d4 lacks acute toxicity classification, but its nitroso derivatives are often carcinogenic, warranting caution . No direct toxicity data exist for this compound, but its benzyl groups may confer lipophilicity, increasing bioaccumulation risks compared to allyldibutylamine’s shorter alkyl chains .

Synthetic Applications :

  • Dibenzylamines (e.g., benzathine benzylpenicillin) are used as stabilizing agents in pharmaceuticals, suggesting this compound could serve similar roles if functionalized .

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